3-(Trifluoromethoxy)-DL-phenylalanine
Description
Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry
Non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), represent a class of amino acids that are not among the 20 standard proteinogenic amino acids. nih.govrsc.org Their significance in chemical biology and medicinal chemistry is profound, offering a versatile toolkit to probe and manipulate biological systems. rsc.orgacs.orgbioascent.com By introducing ncAAs with unique functionalities into peptides and proteins, researchers can confer novel properties, such as enhanced stability, altered binding affinity, and new catalytic activities. nih.gov This has led to the development of peptides with improved drug-like properties. nih.govscispace.com
The incorporation of ncAAs allows for the precise modification of protein structure and function, enabling detailed studies of enzyme mechanisms and protein-protein interactions. nih.govacs.org In medicinal chemistry, ncAAs are instrumental in the design of peptidomimetics and other therapeutic agents. acs.orgnih.gov Their unique structures can enhance the stability, selectivity, and activity of drug molecules, leading to improved efficacy and safety. Clinically approved drugs such as methyldopa (B1676449) and baclofen (B1667701) exemplify the successful application of UAAs in drug development. nih.govscispace.com Furthermore, ncAAs are crucial in the development of antibody-drug conjugates and for creating new biomaterials. rsc.org
The Role of Fluorine in Modulating Amino Acid Properties for Research Applications
The introduction of fluorine into amino acids has become a powerful strategy in medicinal chemistry and drug design. nih.govresearchgate.net Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of amino acids and the peptides or proteins they are incorporated into. benthamscience.comtandfonline.com
One of the key advantages of fluorination is the enhancement of metabolic stability. nih.govresearchgate.net The C-F bond is stronger than a C-H bond, making it less susceptible to enzymatic cleavage, which can prolong the half-life of a drug. tandfonline.com Fluorine substitution can also modulate lipophilicity, which in turn affects membrane permeability and biodistribution. numberanalytics.commdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions. researchgate.net The incorporation of fluorinated amino acids can also enhance binding affinity to target proteins and control molecular conformation. nih.govnih.gov Beyond therapeutic applications, the fluorine-19 isotope (¹⁹F) serves as a valuable probe in nuclear magnetic resonance (NMR) spectroscopy for studying protein structure and dynamics, while the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is used in positron emission tomography (PET) imaging. nih.govnih.gov
Overview of Phenylalanine Analogues in Biochemical and Pharmacological Research
Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold for the development of analogues with diverse applications in biochemical and pharmacological research. wikipedia.org Modifications to the phenyl ring or the amino acid backbone can lead to compounds with altered biological activities and properties. biosynsis.comontosight.ai These analogues are widely used as building blocks in the synthesis of drugs, including antibiotics, antivirals, and anticancer agents, to enhance their bioactivity and efficacy. biosynsis.com
In biochemical research, phenylalanine analogues are employed to investigate enzyme mechanisms and substrate specificity. researcher.life For instance, halogenated phenylalanine derivatives have been used to probe the active sites of enzymes and to study protein-ligand interactions. Some analogues, like D-phenylalanine, exhibit unique pharmacological properties, such as resistance to enzymatic degradation, and have been explored for their potential in pain management. The incorporation of phenylalanine analogues into peptides can also influence their secondary structure and stability. nih.gov Furthermore, specific analogues are designed for targeted drug delivery; for example, certain phenylalanine derivatives show selectivity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in some tumors, offering a potential pathway for targeted cancer therapy. nih.gov The development of synthetic methodologies to create novel phenylalanine analogues continues to expand their utility in various scientific fields. researcher.life
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQVYUGGCUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing of 3 Trifluoromethoxy Dl Phenylalanine
The synthesis of 3-(Trifluoromethoxy)-DL-phenylalanine, a non-canonical amino acid, typically involves multi-step chemical processes starting from commercially available precursors. A common synthetic route begins with 3-(trifluoromethoxy)benzaldehyde (B1330798).
One established method is a variation of the Strecker synthesis. This process involves the reaction of 3-(trifluoromethoxy)benzaldehyde with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired racemic amino acid, this compound.
Another approach is the Erlenmeyer-Plöchl synthesis. In this method, 3-(trifluoromethoxy)benzaldehyde is condensed with N-acetylglycine to form an azlactone. This intermediate is then subjected to a reduction and hydrolysis sequence to afford the final product.
The manufacturing process for this compound on a larger scale requires careful optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants. Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts. Given that the synthesis produces a racemic mixture (DL-phenylalanine), further chiral resolution steps, such as enzymatic resolution or chiral chromatography, would be necessary to isolate the individual L- and D-enantiomers if required for specific applications.
Applications As Research Tools and Probes
Biochemical Probes for Molecular Mechanism Elucidation
The incorporation of fluorinated amino acids into biological systems provides a powerful method for investigating complex biochemical processes. The trifluoromethoxy group in 3-(Trifluoromethoxy)-DL-phenylalanine offers a unique spectroscopic signature and chemical reactivity that can be exploited for such studies.
Photoaffinity Labeling Applications
Photoaffinity labeling is a powerful technique used to identify and characterize ligand-protein and protein-protein interactions. This method involves a photoreactive chemical probe that, upon activation by light, forms a covalent bond with nearby molecules. While direct studies specifying the use of this compound in photoaffinity labeling are not prevalent, the foundational chemistry of related compounds underscores its potential.
Research has focused on phenylalanine derivatives incorporating (3-trifluoromethyl)phenyldiazirine, a highly effective photophore. nih.gov These derivatives can be synthesized and incorporated into peptides. nih.gov The trifluoromethylphenyldiazirine group is stable in the dark but, upon UV irradiation, generates a highly reactive carbene that can form covalent bonds with interacting biomolecules. nii.ac.jpmdpi.com For instance, a biotinylated, photoreactive amino acid containing a (3-trifluoromethyl)phenyldiazirinyl group has been successfully used to label L-amino acid oxidase at its substrate binding site. nih.gov This demonstrates the principle of using such modified phenylalanine analogues to probe protein-ligand interactions. Given its structural similarities, this compound could serve as a scaffold for the development of novel photoaffinity probes.
NMR Spectroscopy Probes (e.g., 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for studying protein structure, dynamics, and interactions. The fluorine-19 (19F) nucleus is an excellent probe for these studies due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local chemical environment, which results in a wide range of chemical shifts. ucla.edu As there are no naturally occurring fluorine atoms in most biological systems, the 19F NMR signal is background-free. ucla.edu
Fluorinated amino acids, including derivatives of phenylalanine, are commonly incorporated into proteins for 19F NMR studies. nih.govacs.orgresearchgate.net The site-specific incorporation of trifluoromethyl-L-phenylalanine (tfm-Phe) into proteins has been achieved with high efficiency. nih.govacs.orgresearchgate.net These probes have been used to monitor subtle conformational changes in proteins upon ligand binding, inhibition, or cofactor interaction, both near the active site and at distances up to 25 Å away. nih.govacs.orgresearchgate.net The sensitivity of the 19F NMR signal in tfm-Phe has been sufficient to distinguish different protein environments even within living cells. nih.govacs.orgresearchgate.net While direct studies on this compound are limited, research on the related compound, 3′-trifluoromethyl-L-phenylalanine (mtfF), has shown its successful genetic incorporation into the cannabinoid receptor 1 (CB1) for structural and dynamic studies. researchgate.net
Table 1: Comparison of Fluorinated Phenylalanine Analogs Used in 19F NMR Studies
| Compound | Application | Key Findings |
|---|---|---|
| trifluoromethyl-L-phenylalanine (tfm-Phe) | Monitoring protein conformational changes and small-molecule binding. nih.govacs.orgresearchgate.net | High translational efficiency and fidelity; strong, sharp 19F NMR signals suitable for in vivo and in vitro studies. nih.govacs.orgresearchgate.net |
Building Blocks for Advanced Research Materials
The unique properties of fluorinated amino acids, such as altered hydrophobicity and the potential for specific non-covalent interactions, make them attractive building blocks for the creation of novel materials with tailored properties for research purposes.
Self-Assembled Nanostructures for Research
The self-assembly of peptides and amino acids into well-ordered nanostructures is a burgeoning field with applications in biomaterials, nanotechnology, and medicine. Phenylalanine and its derivatives are known to self-assemble into various nanostructures, such as nanotubes, nanofibers, and vesicles. nih.govrsc.orgnih.gov The driving forces for this assembly include hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. nih.gov
While specific studies on the self-assembly of this compound are not widely reported, research on related fluorinated phenylalanine derivatives suggests that the introduction of fluorine can significantly influence the self-assembly process. For example, photosensitive azobenzene-conjugated phenylalanines have been shown to self-assemble into complex hierarchical superhelices, with the morphology being switchable by light. rsc.org The trifluoromethoxy group, with its distinct electronic and steric properties, would be expected to modulate the intermolecular interactions, potentially leading to the formation of novel nanostructures with unique properties for research applications. Computational studies on self-assembled nanotubes of 3,5-bis(trifluoromethyl) benzylamine (B48309) derivatives of phenylalanine highlight the importance of hydrogen bonding in the assembly mechanism. researchgate.net
Use in Functional Materials for Scientific Investigation
The incorporation of this compound into larger molecular frameworks can lead to the development of functional materials for scientific investigation. The trifluoromethoxy group can enhance properties such as thermal stability, chemical resistance, and lipophilicity. While specific examples utilizing this compound are not detailed in the available literature, the use of a related compound, 3-(Trifluoromethyl)-D-phenylalanine, in material science is noted for creating advanced materials like coatings and polymers with enhanced chemical resistance.
Precursors for Research Compound Development
Fluorinated amino acids are valuable precursors in the synthesis of more complex molecules for research, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The trifluoromethoxy group can significantly alter the biological activity and metabolic stability of a molecule. smolecule.com
This compound can serve as a starting material for a variety of chemical transformations. These include nucleophilic substitution reactions, where the electronegative fluorine atoms can stabilize negative charges, and peptide coupling reactions to incorporate the modified amino acid into peptide chains. smolecule.com The synthesis of phenylalanine-derived trifluoromethyl ketones for use in oxidation catalysis has been reported, showcasing how a modified phenylalanine can be a precursor to a functional catalyst. nih.gov Although the specific use of this compound as a precursor is not extensively documented, the principles of organic synthesis and the known reactivity of related fluorinated phenylalanines suggest its utility in creating a diverse range of novel compounds for scientific exploration. nih.govbeilstein-journals.org For example, various synthetic methods, including Knoevenagel condensation and cross-coupling reactions, are employed to create a wide array of fluorinated phenylalanine derivatives. beilstein-journals.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (3-trifluoromethyl)phenyldiazirine |
| L-amino acid oxidase |
| trifluoromethyl-L-phenylalanine (tfm-Phe) |
| 3′-trifluoromethyl-L-phenylalanine (mtfF) |
| cannabinoid receptor 1 (CB1) |
| azobenzene |
| 3,5-bis(trifluoromethyl) benzylamine |
Design of Inhibitors for Specific Enzymes and Receptors in Research
The strategic incorporation of fluorinated functional groups is a well-established method in medicinal chemistry to modulate the biological activity of parent compounds. This compound serves as a key building block in this context, particularly in the rational design of potent and selective inhibitors for various enzymes and receptors. The trifluoromethoxy group can alter the acidity, basicity, hydrophobicity, and conformation of the phenylalanine scaffold, thereby influencing its binding affinity and selectivity for a biological target.
Research into fluorinated phenylalanine analogs has demonstrated their significant potential as enzyme inhibitors. nih.gov The unique electronic properties of the trifluoromethoxy group can lead to enhanced interactions with active sites of enzymes or the binding pockets of receptors. While specific inhibitory data for this compound is not extensively detailed in publicly available literature, the principle is demonstrated by closely related compounds. For instance, a derivative of its isomer, 2-trifluoromethoxy-ʟ-phenylalanine, was integral to the discovery of a novel class of benzazepinone (B8055114) blockers for the hNav1.7 voltage-gated sodium channel, a key target in pain research. This highlights the critical role that trifluoromethoxylated phenylalanines play in the development of selective receptor inhibitors.
The design process for such inhibitors often involves computational modeling to predict binding interactions, followed by chemical synthesis and in vitro assays to determine inhibitory potency (e.g., IC50 or Ki values). The table below illustrates the type of data generated during the characterization of enzyme or receptor inhibitors, using hypothetical values to demonstrate the concept for a phenylalanine derivative.
| Target | Inhibitor Type | Inhibitory Potency (IC50) | Binding Affinity (Ki) | Assay Method |
|---|---|---|---|---|
| Enzyme X (e.g., Protease) | Competitive | 0.5 µM | 0.2 µM | Fluorescence Resonance Energy Transfer (FRET) |
| Receptor Y (e.g., GPCR) | Antagonist | 1.2 µM | 0.8 µM | Radioligand Binding Assay |
Note: The data in this table is illustrative and does not represent actual experimental values for this compound, but rather demonstrates the typical parameters measured in inhibitor design studies.
Chromatographic Techniques for Separation and Analysis
Chromatography is fundamental to the analysis of this compound, enabling its separation from reaction mixtures, starting materials, and potential impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Given the compound's aromatic ring and polar functional groups (amino and carboxylic acid), reversed-phase HPLC is the most common approach. In this method, the compound is separated on a nonpolar stationary phase, typically a C18 column, using a polar mobile phase.
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with acidic modifiers like formic acid or trifluoroacetic acid to improve peak shape and control the ionization state of the analyte. Detection is commonly achieved using a UV-Vis detector, as the phenylalanine moiety contains a chromophore that absorbs UV light, or through fluorescence detection for enhanced sensitivity. actapol.net Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (varying mobile phase composition) is employed for separating more complex mixtures.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at ~210-260 nm or Fluorescence (Ex: 215 nm, Em: 283 nm) actapol.net |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions involving this compound. It is also used for preliminary purity assessments and to identify suitable solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a specific solvent system (mobile phase).
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the amino acid's polarity, solvent systems often include a mixture of a nonpolar solvent (like ethyl acetate or dichloromethane) and a more polar solvent (like methanol or acetic acid) to achieve appropriate migration (Rf value). Visualization of the spots is typically accomplished using UV light, which illuminates the aromatic ring, or by staining with a reagent like ninhydrin, which reacts with the primary amine of the amino acid to produce a colored spot.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Example Mobile Phase | Ethyl Acetate / Methanol / Acetic Acid (e.g., 7:2:1 v/v/v) |
| Visualization Methods | 1. UV light (254 nm) 2. Ninhydrin stain (for amino group) |
Direct analysis of amino acids like this compound by Gas Chromatography (GC) is generally not feasible due to their high polarity and low volatility, which causes them to decompose at the high temperatures required for GC analysis. thermofisher.comlibretexts.org Therefore, derivatization is a mandatory step to convert the polar amino and carboxyl functional groups into more volatile, less reactive forms. sigmaaldrich.comsigmaaldrich.com
A common and effective method is silylation, where active hydrogens are replaced by a silyl group. libretexts.org Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. researchgate.netdss.go.th This reagent reacts with the -NH2 and -COOH groups to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comsigmaaldrich.com These derivatives are significantly more volatile and thermally stable, allowing for successful separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns. nih.gov
| Step | Procedure |
|---|---|
| 1. Sample Preparation | A dried aliquot of the sample is placed in a reaction vial. |
| 2. Derivatization | A silylation reagent (e.g., MTBSTFA) and a solvent (e.g., acetonitrile) are added. The mixture is heated (e.g., 100-120 °C) for a specific duration. sigmaaldrich.comnih.gov |
| 3. GC-MS Analysis | The derivatized sample is injected into the GC-MS system. Separation occurs on a capillary column (e.g., DB-5 or equivalent). |
| 4. Detection | Mass spectrometry is used for detection and identification of the derivatized analyte. |
Since this compound is a racemic mixture, separating the D- and L-enantiomers is a critical analytical challenge. This is achieved using chiral chromatography. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, leading to different retention times.
This can be accomplished in several ways:
Chiral Stationary Phases (CSPs): This is the most direct method, where the stationary phase of an HPLC column is itself chiral. Columns based on selectors like cyclodextrins, proteins, or polysaccharide derivatives are used to resolve the enantiomers.
Chiral Mobile Phase Additives (CMPAs): An achiral column can be used if a chiral selector is added to the mobile phase. The selector forms diastereomeric complexes with the enantiomers in the mobile phase, which then interact differently with the achiral stationary phase, enabling separation.
The choice of chiral selector and chromatographic conditions is highly specific and often requires significant method development to achieve baseline resolution of the two enantiomers.
Spectroscopic Characterization in Research Contexts
Spectroscopy provides indispensable information about the molecular structure of this compound, confirming its elemental composition, connectivity, and the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecule.
¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. The aromatic region would display complex multiplets corresponding to the four protons on the substituted benzene ring. The α-proton (adjacent to the amino and carboxyl groups) and the two β-protons (on the carbon attached to the ring) would appear as distinct multiplets in the aliphatic region. acs.orgchemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals all unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with the carbon directly bonded to the trifluoromethoxy group showing a characteristic splitting pattern due to C-F coupling), and the α- and β-carbons of the alanine (B10760859) side chain. mit.edu
¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic for this compound. It will show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. wikipedia.org The chemical shift of this peak is highly characteristic and serves as a definitive confirmation of the presence of the trifluoromethoxy moiety. rsc.org The absence of other fluorine signals confirms the regiochemistry and purity of the compound with respect to fluorination.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~7.0 - 7.5 | Complex multiplet pattern |
| ¹H | α-CH | ~3.9 - 4.2 | Multiplet (dd or t) |
| ¹H | β-CH₂ | ~3.0 - 3.3 | Two multiplets (or AB quartet) |
| ¹³C | Carboxyl (COOH) | ~170 - 175 | Single peak |
| ¹³C | Aromatic (Ar-C) | ~115 - 150 | Multiple peaks; C-OCF₃ shows coupling to F |
| ¹³C | α-CH | ~55 - 58 | Single peak |
| ¹³C | β-CH₂ | ~35 - 40 | Single peak |
| ¹⁹F | -OCF₃ | ~ -57 to -60 | Sharp singlet |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight and valuable information about its elemental composition and fragmentation pathways.
Under typical electron ionization (EI) conditions, the molecular ion (M⁺) peak is expected to be prominent. The fragmentation of aromatic amino acids is well-documented and predictable. For this compound, key fragmentation patterns would likely involve cleavages at the bonds alpha and beta to the aromatic ring and within the amino acid backbone. The presence of the trifluoromethoxy group introduces distinct fragmentation pathways.
Common fragmentation reactions include:
Decarboxylation: The loss of the carboxyl group (-COOH) as carbon dioxide (CO₂), resulting in a significant fragment ion at [M - 45]⁺.
Benzylic Cleavage: The cleavage of the bond between the alpha and beta carbons of the side chain is a characteristic fragmentation for phenylalanine derivatives. This would lead to the formation of a tropylium-like ion or a substituted benzyl (B1604629) cation. The presence of the trifluoromethoxy group on the phenyl ring would result in a prominent peak corresponding to the 3-(trifluoromethoxy)benzyl cation.
Fragmentation of the Trifluoromethoxy Group: The -OCF₃ group can also undergo fragmentation. Loss of a fluorine atom or the entire CF₃ group are possible fragmentation pathways observed in mass spectra of fluorinated compounds nist.gov. Cleavage of the C-O bond of the methoxy (B1213986) group can also occur.
These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, confirming the molecular formula C₁₀H₁₀F₃NO₃.
| Proposed Fragment Ion | Description of Fragmentation | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 249.06 |
| [M - H₂O]⁺ | Loss of water from the carboxyl and amino groups | 231.05 |
| [M - COOH]⁺ | Loss of the carboxyl group (Decarboxylation) | 204.06 |
| [C₈H₇F₃O]⁺ | Benzylic cleavage leading to the 3-(trifluoromethoxy)benzyl cation | 176.04 |
| [C₇H₄F₃O]⁺ | Fragment from the aromatic ring and substituent | 161.02 |
Vibrational Spectroscopy (e.g., FT-IR, Raman, Terahertz Spectroscopy)
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are complementary techniques that are highly sensitive to the presence of specific chemical bonds. In its solid state, this compound, like other amino acids, exists as a zwitterion. The FT-IR and Raman spectra would therefore exhibit characteristic bands for the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups.
-NH₃⁺ Group: Asymmetric and symmetric stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Asymmetric and symmetric deformation (bending) vibrations appear around 1630-1550 cm⁻¹ and 1550-1485 cm⁻¹, respectively researchgate.net.
-COO⁻ Group: The asymmetric stretching vibration gives a strong band in the 1600-1550 cm⁻¹ range, while the symmetric stretching band appears around 1400 cm⁻¹ researchgate.netkoreascience.kr.
Aromatic Ring: C-H stretching vibrations on the phenyl ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a series of bands in the 1600-1450 cm⁻¹ region researchgate.net.
Trifluoromethoxy Group: This substituent introduces strong, characteristic vibrations. The C-F stretching modes of the CF₃ group are very intense in the IR spectrum and typically appear in the 1350-1100 cm⁻¹ range ias.ac.in. The C-O-C asymmetric and symmetric stretching vibrations associated with the methoxy linker are expected around 1310-1210 cm⁻¹ and 1050-1010 cm⁻¹, respectively .
It is noteworthy that for racemic (DL) compounds, the vibrational spectra can differ from those of the pure enantiomers (D- or L-) due to differences in crystal packing and intermolecular interactions thermofisher.com.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretching | -NH₃⁺ | 3100 - 3000 | FT-IR, Raman |
| C-H Stretching (Aromatic) | Phenyl Ring | 3080 - 3010 | FT-IR, Raman |
| N-H Bending (Asymmetric) | -NH₃⁺ | 1630 - 1550 | FT-IR |
| C=C Stretching | Phenyl Ring | 1600 - 1450 | FT-IR, Raman |
| C-O Stretching (Asymmetric) | -COO⁻ | 1600 - 1550 | FT-IR |
| C-F Stretching | -CF₃ | 1350 - 1100 | FT-IR |
| C-O-C Stretching (Asymmetric) | -O-CF₃ | 1310 - 1210 | FT-IR, Raman |
| C-O-C Stretching (Symmetric) | -O-CF₃ | 1050 - 1010 | FT-IR, Raman |
| Ring Breathing Mode | Phenyl Ring | ~1004 | Raman umich.eduresearchgate.net |
Terahertz Spectroscopy operates in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz) and is sensitive to low-frequency intermolecular vibrations and collective phonon modes in crystalline materials. This makes it a powerful tool for studying the solid-state structure and polymorphism of molecules like amino acids. For L-phenylalanine, distinct absorption bands have been observed at 1.37, 2.14, and 2.32 THz at low temperatures, which shift with temperature researchgate.netnih.gov. Terahertz spectroscopy can effectively distinguish between different isomers of the same amino acid due to their varied intermolecular vibration modes researchgate.net. The introduction of the trifluoromethoxy group would be expected to alter the crystal lattice and intermolecular interactions, leading to a unique terahertz absorption spectrum that could serve as a fingerprint for the solid-state form of this compound.
Circular Dichroism (CD) and UV-Vis Spectroscopy in Interaction Studies
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption in the UV region is dominated by the π → π* transitions of the substituted aromatic ring nih.govspringernature.com. Unsubstituted phenylalanine typically shows a maximum absorption (λₘₐₓ) around 257 nm nih.gov. The trifluoromethoxy group is an auxochrome that is expected to cause a slight bathochromic (red) shift in the absorption maximum due to its electronic effects on the phenyl ring. UV-Vis spectroscopy is particularly useful for quantitative analysis and for studying interactions. Changes in the molecular environment, such as solvent polarity or binding to macromolecules, can perturb the electronic transitions of the chromophore, leading to shifts in the absorption spectrum that can be monitored to study these interactions nih.gov.
Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for studying chiral molecules. As this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers, it is CD-inactive and will not produce a CD signal researchgate.netresearchgate.net. However, if the enantiomers were to be resolved, each would exhibit a CD spectrum that is a mirror image of the other researchgate.netresearchgate.net. CD spectroscopy is highly sensitive to the conformation of molecules. Studies on phenylalanine have shown that it can exhibit a unique CD pattern that is dependent on concentration, which is attributed to self-assembly into ordered chiral structures nih.goviucc.ac.il. CD spectroscopy would be a critical technique for studying the individual enantiomers of 3-(Trifluoromethoxy)-phenylalanine and their interactions with other chiral molecules, such as proteins or DNA nih.gov.
| Technique | Analyte | Expected Observation | Application in Interaction Studies |
|---|---|---|---|
| UV-Vis Spectroscopy | This compound | Absorption maximum (λₘₐₓ) slightly shifted from 257 nm due to the -OCF₃ substituent. | Monitoring shifts in λₘₐₓ upon changes in solvent or binding to other molecules to characterize interactions. |
| Circular Dichroism (CD) | This compound (Racemate) | No CD signal. | Not applicable for the racemate. |
| Circular Dichroism (CD) | Resolved L- or D- enantiomer | Mirror-image CD spectra for each enantiomer. | Probing conformational changes and binding to chiral macromolecules by observing changes in the CD signal. |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net These studies are fundamental in understanding how this compound might interact with biological targets such as enzymes or receptors.
Molecular docking simulations are employed to predict how this compound binds to the active site of a target protein. nih.govnih.gov The phenylalanine scaffold is known to participate in significant protein-protein interactions, often involving its aromatic side chain in hydrophobic pockets and π-stacking interactions. russelllab.orgnih.gov In docking studies, the trifluoromethoxy (-OCF3) group at the meta-position of the phenyl ring is of particular interest. This group significantly alters the electronic and steric properties of the molecule compared to native phenylalanine.
Computational models predict that the trifluoromethoxy group can influence interactions in several ways:
Hydrophobic Interactions : The fluorinated group enhances the hydrophobicity of the phenyl ring, potentially leading to stronger binding in nonpolar pockets of a protein.
Electrostatic Interactions : The highly electronegative fluorine atoms create a region of negative electrostatic potential, which can engage in favorable interactions with electropositive regions of the protein's active site.
Steric Effects : The size of the -OCF3 group can influence the molecule's orientation within the binding site, potentially favoring conformations that differ from those of unsubstituted phenylalanine.
Docking studies for phenylalanine derivatives often reveal a competitive inhibition mechanism, where the ligand competes with the natural substrate for the enzyme's active site. nih.gov The results from these simulations are typically scored based on binding energy, with lower energy values indicating a more stable and potentially more potent interaction.
| Type of Interaction | Predicted Role of this compound Moiety |
|---|---|
| Hydrophobic Interactions | The phenyl ring and trifluoromethoxy group occupy hydrophobic pockets within the protein's binding site. |
| π-Stacking | The aromatic phenyl ring interacts with aromatic residues (e.g., Tyrosine, Tryptophan, Histidine) in the protein. |
| Hydrogen Bonding | The amino and carboxyl groups of the phenylalanine backbone form hydrogen bonds with polar residues. |
| Electrostatic Interactions | The electronegative trifluoromethoxy group interacts with positively charged or polar regions of the active site. |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. gelisim.edu.tr For this compound, this analysis is crucial for understanding its three-dimensional shape and flexibility, which are key determinants of its biological activity. gelisim.edu.tr The analysis focuses on the rotation around the single bonds, particularly the dihedral angles of the molecular backbone (φ, ψ) and the side chain (χ).
Computational methods are used to calculate the energy of the molecule as these bonds are rotated, generating a potential energy surface. researchgate.net The low-energy regions on this surface correspond to the most stable conformations. gelisim.edu.tr The presence of the bulky and electronegative trifluoromethoxy group on the phenyl ring can create steric hindrance and electronic repulsion, influencing the preferred rotational angles of the side chain and restricting its conformational freedom compared to unsubstituted phenylalanine. mdpi.com Identifying the lowest energy conformers is essential for docking studies, as it is often assumed that a molecule binds to its target in one of its low-energy states.
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to study molecules. These methods provide detailed information about electronic structure and properties that are not accessible through classical molecular mechanics.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. wiley.comresearchgate.net For this compound, DFT is applied to achieve several objectives:
Geometry Optimization : DFT calculations are used to find the most stable three-dimensional structure of the molecule by minimizing its energy. researchgate.net This provides accurate predictions of bond lengths, bond angles, and dihedral angles.
Vibrational Analysis : After optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.netnih.gov These calculations also predict the molecule's infrared and Raman spectra. researchgate.net
Electronic Property Calculation : DFT is the foundation for calculating various electronic properties, including the distribution of electrons and the energies of molecular orbitals. mdpi.com
Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed for these types of calculations, as they provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net
The electronic properties of a molecule are critical to its reactivity and interactions. Quantum chemical calculations provide key insights into these characteristics.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For this compound, the electron-withdrawing trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to phenylalanine.
Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It helps to identify the electron-rich and electron-poor regions. Red-colored areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). thaiscience.inforesearchgate.net In this compound, the MEP map would show a region of strong negative potential around the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group, while the amino group's hydrogen atoms would be regions of positive potential. bhu.ac.in
| Electronic Property | Significance | Predicted Influence of the Trifluoromethoxy Group |
|---|---|---|
| HOMO Energy | Represents electron-donating capability. | Lowered due to the inductive effect of the -OCF3 group. |
| LUMO Energy | Represents electron-accepting capability. | Significantly lowered, increasing susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Altered, potentially increasing chemical reactivity compared to phenylalanine. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. | Creates a strong negative potential region around the -OCF3 group, influencing binding orientation. |
Structure-Activity Relationship (SAR) and QSAR Investigations (Computational)
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. wikipedia.org Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between chemical structure and activity. wikipedia.orgmdpi.com
In a computational SAR study of this compound, researchers would compare its activity to a series of other phenylalanine analogs with different substituents on the phenyl ring. The goal is to understand the role of the substituent's position (ortho, meta, para) and its properties (steric, electronic, hydrophobic). The trifluoromethoxy group at the meta-position provides a unique combination of properties:
Electronic Effect : It is strongly electron-withdrawing.
Lipophilicity : It significantly increases the lipophilicity (hydrophobicity) of the molecule.
Steric Profile : It has a specific size and shape that influences how the molecule fits into a binding site.
A QSAR model for a series of compounds including this compound would use calculated molecular descriptors to predict biological activity. nih.gov These descriptors quantify the physicochemical properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that can be used to build predictive models based on the three-dimensional shapes and electronic fields of the molecules. mdpi.comresearchgate.net Such models can guide the design of new, more potent analogs by predicting which structural modifications are likely to improve activity. mdpi.com
Elucidating the Influence of Trifluoromethoxy Group on Activity
The activity of a molecule is intrinsically linked to its chemical properties. The trifluoromethoxy group is a unique substituent known to dramatically alter the electronic and steric profile of a parent molecule. mdpi.comnih.gov Its influence stems from a combination of high electronegativity, lipophilicity, and specific conformational preferences. nih.gov
The trifluoromethoxy group is strongly electron-withdrawing, a property that can be quantified by its Hammett constant (σ). This electronic pull can alter the acidity and basicity of the amino acid's functional groups and change the electron density of the phenyl ring, which is crucial for interactions like π-π stacking with biological receptors. viu.cawikipedia.org
Furthermore, the -OCF3 group is significantly more lipophilic (hydrophobic) than a hydrogen or even a methyl group. mdpi.comnih.gov This increased lipophilicity, measured by the hydrophobic substituent parameter (π), can enhance the molecule's ability to cross cellular membranes, potentially improving its bioavailability. mdpi.com It can also strengthen hydrophobic interactions within a protein's binding pocket. researchgate.net
Unlike a simple methoxy group (-OCH3), which tends to be coplanar with the aromatic ring, the trifluoromethoxy group preferentially adopts a conformation that is orthogonal to the ring. rsc.org This perpendicular orientation creates a distinct steric profile that can influence how the amino acid fits into an enzyme's active site or binds to a receptor, potentially improving selectivity and binding affinity. mdpi.com
The table below compares key physicochemical parameters of the parent L-phenylalanine with its trifluoromethyl and trifluoromethoxy-substituted analogs, illustrating the profound impact of these fluorinated groups.
| Compound | Substituent (at meta position) | Hammett Constant (σm) | Hydrophobicity Parameter (π) |
|---|---|---|---|
| Phenylalanine | -H | 0.00 | 0.00 |
| 3-(Trifluoromethyl)-DL-phenylalanine | -CF3 | 0.43 | 0.88 |
| This compound | -OCF3 | 0.37 | 1.04 |
Predicting Biological Behavior based on Molecular Structure
Computational chemistry provides powerful tools to predict how the structural and electronic changes induced by the trifluoromethoxy group translate into biological behavior. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interactions between this compound and biological targets like enzymes and receptors. rsc.orgscientific.net
Molecular docking simulations can predict the preferred binding orientation of the molecule within a protein's active site. These models can assess whether the unique steric and electronic features of the -OCF3 group lead to more favorable binding interactions compared to the natural amino acid. For instance, the strong electronegativity of the group can enhance electrostatic interactions, while its bulk and hydrophobicity can improve van der Waals and hydrophobic contacts. wechemglobal.comnih.gov A molecular docking study on trifluoromethoxy-substituted pyrazolines showed that the OCF3 moiety had good interaction with an EGFR active site, enhancing anticancer activity. scientific.net
Molecular dynamics simulations can further explore the stability of the molecule-protein complex over time. These simulations can reveal how the incorporation of this unnatural amino acid might alter the flexibility and conformation of a peptide or protein. The high metabolic stability associated with the carbon-fluorine bond suggests that peptides containing this amino acid would be more resistant to enzymatic degradation, a property that can be modeled and predicted computationally. mdpi.comontosight.ai
Computational approaches can also predict pharmacokinetic properties. The increased lipophilicity conferred by the -OCF3 group is a key parameter in models that predict absorption, distribution, metabolism, and excretion (ADME). nih.gov Therefore, computational tools can forecast whether this compound is likely to have improved membrane permeability and a longer biological half-life. mdpi.com
The table below summarizes the predicted biological effects stemming from the key structural features of this compound.
| Structural Feature | Physicochemical Effect | Predicted Biological Behavior |
|---|---|---|
| Trifluoromethoxy (-OCF3) Group | High Lipophilicity (π ≈ 1.04) | Enhanced membrane permeability; Increased hydrophobic binding interactions. |
| Strong C-F Bonds | High Bond Energy | Increased metabolic stability; Resistance to enzymatic degradation. |
| Electron-Withdrawing Nature (σm ≈ 0.37) | Altered Ring Polarization | Modified electrostatic and π-system interactions with target proteins. |
| Orthogonal Conformation | Unique Steric Profile | Altered binding orientation in active sites; Potential for improved selectivity. |
Homologous Compounds of 3 Trifluoromethoxy Dl Phenylalanine
Enzyme Interactions and Catalysis Studies
The introduction of the trifluoromethoxy group to phenylalanine can profoundly alter its interaction with enzymes. This modification affects the electronic nature of the aromatic ring and increases lipophilicity, which can influence binding affinity, catalytic processes, and substrate specificity.
Influence on Enzyme Catalytic Efficiency
The catalytic efficiency of an enzyme, often expressed as kcat/Km, is a measure of how efficiently it converts a substrate into a product. The substitution of natural phenylalanine with an analog like this compound can impact this efficiency. For enzymes that process phenylalanine, such as phenylalanine hydroxylase (PAH), the trifluoromethoxy group can alter the rate of the catalytic step (kcat) or the enzyme's affinity for the substrate (Km).
While direct studies on this compound are limited, research on similar fluorinated analogs provides insights. For instance, the electronic properties of the substituent on the phenyl ring are critical for the hydroxylation reaction catalyzed by PAH. The trifluoromethoxy group is strongly electron-withdrawing, which can influence the electrophilic aromatic substitution mechanism central to the enzyme's catalytic action. In related research, phenylalanine-derived trifluoromethyl ketones have been synthesized and incorporated into peptides to act as catalysts for oxidation reactions, demonstrating that such modified amino acids can be integral to catalytic function. nih.gov
Alteration of Substrate Specificity and Enzyme Kinetics
Enzymes often exhibit high specificity for their natural substrates. Modifying the substrate, for example by introducing a trifluoromethoxy group, serves as a method to probe and alter this specificity. Research has focused on engineering enzymes like phenylalanine dehydrogenase and pyrrolysyl-tRNA synthetase to accept modified phenylalanine derivatives. nih.govplos.org
A mutant pyrrolysyl-tRNA synthetase (PylRS) has been developed that can recognize and incorporate various meta-substituted phenylalanine derivatives, including those with trifluoromethyl groups, into proteins. nih.gov This demonstrates that the binding pocket of the synthetase can accommodate the steric bulk and electronic nature of the meta-substituted ring, thereby altering its natural substrate specificity. nih.govacs.org This engineered enzyme-substrate pair allows for the site-specific incorporation of the unnatural amino acid into proteins in model organisms like E. coli. nih.gov
Studies on the Large-neutral Amino Acid Transporter 1 (LAT-1), which transports phenylalanine, have explored how meta-substitutions affect its activity. Research on various meta-substituted phenylalanine analogs revealed that increased lipophilicity, a characteristic enhanced by the trifluoromethoxy group, was correlated with diminished substrate activity and increased inhibition of the transporter. nih.gov This suggests that this compound could act as an inhibitor for this transporter, altering its kinetics. nih.gov
The table below summarizes the kinetic parameters for human phenylalanine hydroxylase (hPAH) with its natural substrate, L-phenylalanine, which provides a baseline for comparison when considering synthetic analogs.
| Parameter | Value | Condition |
| Vmax | 10.4 ± 0.3 nmol/min/mg | Control (1% DMSO) |
| S0.5 | 225 ± 21 µM | Control (1% DMSO) |
| Hill coefficient (h) | 2.0 ± 0.2 | Control (1% DMSO) |
| Catalytic Efficiency (kcat/S0.5) | 2.5 ± 0.2 s⁻¹·mM⁻¹ | Control (1% DMSO) |
| Data derived from studies on human phenylalanine hydroxylase steady-state kinetics. nih.govresearchgate.net |
Role as Enzyme Inhibitors/Modulators in Research Models
Phenylalanine analogs are frequently explored as potential enzyme inhibitors or modulators. nih.gov The unique properties of the trifluoromethoxy group can facilitate binding to an enzyme's active site or an allosteric site, leading to inhibition or altered activity. As noted, meta-substituted phenylalanine analogs can act as inhibitors of the LAT-1 transporter. nih.gov
Fluorinated amino acids, in general, are known to act as enzyme inhibitors. nih.gov Their incorporation into peptides can also increase metabolic stability by making them resistant to proteolytic enzymes. nih.gov While specific inhibitory constants for this compound are not widely published, its structural similarity to other known inhibitors suggests it could be a valuable candidate for screening against enzymes in the phenylalanine metabolic pathway or other targets.
Modulation of Biological Pathways in Model Systems
By interacting with key enzymes and transporters, this compound can be used to modulate biological pathways in research settings, providing insights into metabolic regulation and cellular responses.
Metabolic Pathway Investigations (non-human, research context)
The principal metabolic pathway for phenylalanine is its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH). nih.govpharmaguideline.comreactome.org This is the rate-limiting step in the catabolism of phenylalanine. nih.gov In research models, introducing analogs like this compound can perturb this pathway. By competing with natural phenylalanine for binding to PAH or other enzymes, the analog can be used to study the pathway's flux and regulation.
In conditions like Phenylketonuria (PKU), where PAH is deficient, alternative pathways of phenylalanine metabolism become more active. nih.gov Research using animal models of PKU could potentially employ this compound to investigate these secondary pathways, such as the transamination of phenylalanine to phenylpyruvic acid. nih.gov
The table below outlines key enzymes involved in phenylalanine metabolism that could be targets for modulation by this compound.
| Enzyme | EC Number | Function |
| Phenylalanine hydroxylase (PAH) | 1.14.16.1 | Converts phenylalanine to tyrosine. nih.gov |
| Phenylalanine transaminase | 2.6.1.58 | Converts phenylalanine to phenylpyruvate. nih.gov |
| L-amino acid oxidase | 1.4.3.2 | Oxidizes L-phenylalanine. |
| Phenylalanine dehydrogenase | 1.4.1.20 | Catalyzes the oxidative deamination of L-phenylalanine. |
| This table lists key enzymes in phenylalanine metabolic pathways that are subjects of biochemical research. |
Studies in Cellular Models and Non-Human Systems
This compound has been utilized in cellular and non-human systems primarily as a research probe. A key application is its incorporation into proteins in systems like E. coli and mammalian cells. nih.govacs.org By using an engineered pyrrolysyl-tRNA synthetase/tRNA pair, the amino acid can be inserted at specific sites in a protein in response to a nonsense codon. nih.gov
Once incorporated, the trifluoromethoxy group can serve as a sensitive ¹⁹F NMR probe. nih.gov This allows researchers to study protein structure, dynamics, and folding in a non-invasive manner. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes that occur upon ligand binding or during protein unfolding. nih.govnih.gov This technique has been used to analyze the unfolding of superfolder green fluorescent protein (sfGFP) containing a meta-trifluoromethyl-phenylalanine, an analog with similar properties. nih.gov
In neuronal cell models, high concentrations of phenylalanine are used to simulate the neurotoxic effects seen in PKU, leading to apoptosis and other cellular dysfunctions. nih.govmdpi.com While not specifically documented for the 3-(trifluoromethoxy) derivative, it could be used in similar models to investigate how its specific chemical properties contribute to or mitigate these effects, providing insights into the molecular mechanisms of phenylalanine-induced neurotoxicity.
Research on Neurotransmitter Systems and Analogs
Phenylalanine is a crucial precursor for the synthesis of several key monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org Consequently, analogs of phenylalanine are of significant interest in neuroscience research for their potential to modulate neurotransmitter systems.
Modulation of Neurotransmitter Activity in Animal Models (e.g., monoamines)
While direct studies on the in vivo effects of this compound on monoamine neurotransmitter levels are not extensively documented in publicly available research, the known impact of other phenylalanine analogs provides a strong basis for its potential activity. For instance, elevated levels of phenylalanine have been shown to competitively inhibit the transport of tyrosine and tryptophan across the blood-brain barrier. nih.gov This is significant because tyrosine is the direct precursor for dopamine, and tryptophan is the precursor for serotonin. nih.gov In animal models, specifically in rats, high concentrations of phenylalanine have been demonstrated to reduce the release of endogenous dopamine from striatal slices. nih.gov Furthermore, studies in phenylketonuria (PKU) mouse models, which have chronically high levels of phenylalanine, show significant deficiencies in brain dopamine and serotonin. nih.gov
Given that this compound is a large neutral amino acid (LNAA), it is expected to compete with other LNAAs, such as tyrosine and tryptophan, for transport into the brain. nih.govnih.gov This competitive inhibition could lead to a reduction in the synthesis of dopamine and serotonin, thereby modulating their activity. The trifluoromethoxy group may also influence the compound's interaction with the enzymes involved in neurotransmitter synthesis.
Research Findings on Phenylalanine Analogs and Neurotransmitter Modulation
| Compound/Condition | Animal Model | Effect on Neurotransmitters | Reference |
| High Phenylalanine | Rat | Decreased dopamine release in striatum | nih.gov |
| Phenylketonuria (High Phe) | Mouse | Deficiencies in brain dopamine and serotonin | nih.gov |
| Large Neutral Amino Acids | Human/Mouse | Compete with Phe for brain transport, can block Phe influx | nih.govnih.gov |
Investigation of Amino Acid Transport Mechanisms in Research
The transport of amino acids across cellular membranes is a critical process mediated by specific transporter proteins. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is highly expressed at the blood-brain barrier and in various tumors, transporting large neutral amino acids. nih.govsolvobiotech.com Research has shown that modifications to the phenyl ring of phenylalanine can significantly alter its affinity and selectivity for amino acid transporters like LAT1 and LAT2. nih.gov
Studies on halogenated phenylalanine analogs have revealed that the size and position of the substituent on the phenyl ring influence the interaction with these transporters. For example, bulkier halogens at the meta-position (position 3) of phenylalanine increase the affinity for both LAT1 and LAT2. nih.gov The trifluoromethoxy group at the 3-position of this compound is also a bulky, electronegative substituent. Therefore, it is hypothesized that this compound would interact with and be a substrate for amino acid transporters like LAT1. This makes it a useful research tool for studying the structure-activity relationships of these transporters and for designing molecules that can be targeted to tissues with high LAT1 expression. nih.gov
Key Characteristics of LAT1-Mediated Transport
| Feature | Description |
| Substrate Preference | Large branched and aromatic neutral amino acids (e.g., leucine, phenylalanine) |
| Transport Mechanism | Sodium- and pH-independent obligatory exchange |
| Biological Relevance | Transport across blood-brain barrier, nutrient supply to tumors |
Protein Structure, Function, and Interaction Studies
The ability to incorporate unnatural amino acids like this compound into proteins offers a powerful approach to investigate and engineer protein structure, stability, and interactions.
Use in Modulating Protein Folding and Stability
The introduction of fluorinated amino acids into proteins is a well-established strategy for enhancing their thermal and chemical stability. nih.gov The strong carbon-fluorine bond and the hydrophobicity of fluorinated groups can contribute to more stable protein structures. The trifluoromethoxy group in this compound can participate in favorable aromatic interactions and enhance hydrophobic packing within the protein core, which are key determinants of protein stability. nih.gov
Research on other fluorinated phenylalanine analogs has demonstrated significant increases in protein melting temperatures upon their incorporation. nih.gov These studies suggest that the substitution of native phenylalanine residues with this compound, particularly in the hydrophobic core, could be a viable method for creating more robust and stable proteins for various research and biotechnological applications. nih.gov
Probing Protein-Ligand and Protein-Protein Interactions
Furthermore, analogs like p-cyano-phenylalanine have been successfully used as fluorescent probes to study protein binding and folding. nih.gov The unique spectroscopic properties of the trifluoromethoxy group could potentially be leveraged in a similar manner for biophysical studies.
Research on Protein Resistance to Enzymatic Degradation
A significant challenge in the development of therapeutic peptides and proteins is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids is a known strategy to increase resistance to enzymatic degradation. nih.gov Peptides containing fluorinated phenylalanine derivatives have been shown to possess increased catabolic stability. nih.gov The bulky and electronically distinct nature of the trifluoromethoxy group in this compound can sterically hinder the approach of proteases or alter the electronic properties of the peptide bond, thereby reducing the rate of enzymatic cleavage. This enhanced stability is a critical attribute for developing longer-lasting protein-based research tools and therapeutics.
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .
- Waste Disposal : Segregate halogenated waste and consult local regulations for disposal of fluorinated compounds .
How does the trifluoromethoxy group influence the compound’s stability under varying pH conditions?
Q. Advanced Research Focus
- Acidic Conditions (pH <3) : The trifluoromethoxy group stabilizes the aromatic ring against electrophilic attack, but the carboxylic acid may protonate, reducing solubility .
- Basic Conditions (pH >10) : Hydrolysis of the trifluoromethoxy group is minimal, but the amino group may deprotonate, altering reactivity .
Experimental Design : - Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) for large batches .
- Yield Optimization : Use flow chemistry to improve heat/mass transfer in coupling reactions .
Quality Control : - Implement in-line FTIR for real-time monitoring of reaction intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
